Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate is a chemical compound with the molecular formula C19H19N3O4 .
Synthesis Analysis
While specific synthesis details for this compound are not available in the search results, similar compounds are often synthesized through a series of chemical reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various laboratory techniques. These properties include the compound’s melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Synthesis and Derivative Development
Synthesis of Novel Pyrido and Thieno Pyrimidines : The research conducted by Bakhite et al. (2005) outlines the synthesis of novel pyrido and thieno pyrimidines derivatives, showcasing the compound's utility in forming tetrahydropyridothienopyrimidine derivatives. This process involves reacting ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carboxylates with various carbonyl compounds, demonstrating the compound's versatility as a synthon for developing related fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).
Development of Thiazolo Pyrimidine Derivatives : Youssef et al. (2011) explored the synthesis of thiazolo pyrimidine derivatives, indicating the compound's potential in generating biocidal properties. This work involved hydrolysis and cyclization reactions, underpinning the structural diversity achievable with the base compound and its relevance in creating biologically active derivatives (Youssef, Abbady, Ahmed, & Omar, 2011).
Potential Applications
Antimicrobial Evaluation : Farag et al. (2008) evaluated the antimicrobial properties of new pyrimidine derivatives synthesized from ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate. This study highlights the application of these derivatives in developing substances with potential antimicrobial efficacy (Farag, Kheder, & Mabkhot, 2008).
Structural and Supramolecular Studies : Nagarajaiah and Begum (2014) conducted structural and supramolecular studies on thiazolo[3,2-a]pyrimidines, offering insights into the conformational features and intermolecular interaction patterns of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these derivatives in material science and drug design (Nagarajaiah & Begum, 2014).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb .
Mode of Action
It’s suggested that similar compounds can interact favorably with active residues of atf4 and nf-kb proteins . This interaction could potentially lead to changes in the function of these proteins, affecting cellular processes.
Biochemical Pathways
The compound may affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways could lead to downstream effects such as reduced inflammation and apoptosis .
Result of Action
The compound has shown promising neuroprotective and anti-inflammatory properties in studies . It has been observed to
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 5-hydroxy-7-oxo-2-phenyl-8H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-2-23-16(22)11-12(20)10-8-17-13(9-6-4-3-5-7-9)18-14(10)19-15(11)21/h3-8H,2H2,1H3,(H2,17,18,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXRYRBBSMBEAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2NC1=O)C3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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